molecular formula C7H8N2O2S B1429018 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 1190987-12-2

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Cat. No. B1429018
CAS RN: 1190987-12-2
M. Wt: 184.22 g/mol
InChI Key: AEJGEFSKDGLVIF-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid” is a chemical compound that falls under the class of 5-Membered Heterocyclic Compounds . It is also classified under Thiazoles . The compound appears as a light orange to yellow to green powder or crystal .


Molecular Structure Analysis

The InChI code for “4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid” is 1S/C7H8N2O2S.2ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;;/h8H,1-3H2,(H,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular formula of C8H10N2O2S·HCl and a molecular weight of 234.70 .

Scientific Research Applications

Synthesis of Antithrombotic Agents

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: is utilized as a key reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . These derivatives are significant for their antithrombotic properties, which are essential in preventing blood clots that can lead to strokes or heart attacks.

Development of Factor Xa Inhibitors

The compound serves as a crucial building block in the investigation of factor Xa inhibitors . These inhibitors are a class of anticoagulant drugs that target factor Xa in the coagulation cascade, thereby preventing thrombosis.

Preparation of Thiazolopyridine Derivatives

In chemical research, this compound is used for preparing thiazolopyridine and tetrahydrothiazolopyridine derivatives . These derivatives are explored for various biological activities and could lead to the development of new therapeutic agents.

Non-Canonical Amino Acid Applications

As a non-canonical amino acid, 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid rapidly reacts with other compounds and can be incorporated into peptides for structural and functional studies .

Reagent for Synthesis of Diamide Derivatives

The compound is also used as a reagent in the synthesis of diamide derivatives . These derivatives are studied for their potential as factor Xa inhibitors (FXa inhibitors) , which are important in the management of thrombotic disorders.

Safety and Hazards

The safety information for “4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h8H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJGEFSKDGLVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738722
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

CAS RN

1190987-12-2
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 3
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 4
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 6
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

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